1-Iodo-3,3-dimethylbutane

Catalog No.
S1512218
CAS No.
15672-88-5
M.F
C6H13I
M. Wt
212.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-3,3-dimethylbutane

CAS Number

15672-88-5

Product Name

1-Iodo-3,3-dimethylbutane

IUPAC Name

1-iodo-3,3-dimethylbutane

Molecular Formula

C6H13I

Molecular Weight

212.07 g/mol

InChI

InChI=1S/C6H13I/c1-6(2,3)4-5-7/h4-5H2,1-3H3

InChI Key

KNKFLSQIGYRZAQ-UHFFFAOYSA-N

SMILES

CC(C)(C)CCI

Canonical SMILES

CC(C)(C)CCI

The exact mass of the compound 1-Iodo-3,3-dimethylbutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Iodo-3,3-dimethylbutane (CAS 15672-88-5), commonly referred to as neohexyl iodide, is a highly branched primary alkyl halide utilized extensively as a specialized alkylating agent and radical precursor. Featuring a terminal iodine atom coupled with a sterically demanding gamma-tert-butyl group, it is a dense liquid (approx. 1.448 g/mL) with a boiling point of 152 °C, making it highly processable in standard industrial setups. In procurement contexts, this compound is primarily selected when synthetic routes require the installation of a lipophilic, metabolically stable 3,3-dimethylbutyl moiety, or when mild, low-temperature activation is necessary for organometallic initiation and transition-metal-catalyzed radical cascades.

Substituting 1-iodo-3,3-dimethylbutane with its closest halogen analog, 1-bromo-3,3-dimethylbutane, routinely leads to process failures in both radical chemistry and nucleophilic substitution. The significantly higher bond dissociation energy of the C-Br bond prevents efficient homolytic cleavage under mild catalytic conditions, while the poorer leaving-group ability of the bromide ion necessitates harsher heating for SN2 reactions, increasing the risk of thermal degradation [1]. Furthermore, attempting to substitute the compound with a cheaper linear analog, such as 1-iodohexane, fundamentally alters the steric profile of the final product. The lack of the bulky gamma-tert-butyl group removes the critical conformational constraints and steric shielding required for target binding affinity and metabolic resistance in advanced pharmaceutical intermediates.

Catalytic Radical Generation Efficiency

In advanced transition-metal catalysis, the choice of halide precursor dictates the feasibility of the reaction conditions. 1-Iodo-3,3-dimethylbutane features a relatively weak C-I bond (bond dissociation energy ~234 kJ/mol), allowing it to readily generate the 3,3-dimethylbutyl radical under mild Co(II) or photoredox catalysis at room temperature[1]. In contrast, 1-bromo-3,3-dimethylbutane requires significantly higher energy for homolytic cleavage (C-Br BDE ~293 kJ/mol), rendering it largely inert under identical mild conditions. This difference is critical when employing sensitive chiral catalysts that degrade under harsh thermal initiation.

Evidence DimensionBond Dissociation Energy (BDE) / Activation Conditions
Target Compound DataC-I BDE ~234 kJ/mol (enables room-temperature radical generation)
Comparator Or Baseline1-Bromo-3,3-dimethylbutane (C-Br BDE ~293 kJ/mol)
Quantified Difference~59 kJ/mol lower BDE for the iodide
ConditionsCo(II)-catalyzed asymmetric radical processes at 22 °C

Procuring the iodide is mandatory for mild radical cascade reactions, as the bromide analog will fail to initiate without destructive high-temperature or high-energy conditions.

Organometallic Precursor Initiation (Grignard Synthesis)

For the synthesis of neohexyl organometallic reagents, initiation kinetics are a primary safety and yield concern. 1-Iodo-3,3-dimethylbutane rapidly initiates magnesium insertion to form 3,3-dimethylbutylmagnesium iodide with minimal induction time, even at lower temperatures [1]. Conversely, utilizing 1-chloro- or 1-bromo-3,3-dimethylbutane often results in prolonged induction periods, which can lead to a dangerous accumulation of unreacted halide and subsequent thermal runaway once the exothermic insertion finally begins.

Evidence DimensionGrignard Initiation Kinetics
Target Compound DataRapid initiation with minimal induction period
Comparator Or Baseline1-Bromo-3,3-dimethylbutane (Prolonged induction period)
Quantified DifferenceSignificantly lower activation energy for Mg insertion
ConditionsStandard Grignard formation in ethereal solvents (e.g., THF or diethyl ether)

Choosing the iodide over the bromide ensures predictable, safe initiation during large-scale organometallic manufacturing, mitigating severe thermal runaway risks.

SN2 N-Alkylation Kinetics

In the synthesis of sterically hindered amines, the leaving group ability of the alkylating agent directly impacts yield and process time. Due to the larger atomic radius and higher polarizability of the iodine atom, 1-iodo-3,3-dimethylbutane acts as a vastly superior electrophile compared to 1-bromo-3,3-dimethylbutane [1]. In typical polar aprotic solvents, primary alkyl iodides exhibit SN2 reaction rates up to 50–100 times faster than their corresponding bromides, allowing for complete conversion at lower temperatures and shorter reaction times.

Evidence DimensionRelative SN2 Reaction Rate
Target Compound DataHigh reactivity (Iodide leaving group)
Comparator Or Baseline1-Bromo-3,3-dimethylbutane (Bromide leaving group)
Quantified Difference50x to 100x faster reaction rate for the iodide
ConditionsBimolecular nucleophilic substitution in polar aprotic solvents

Procuring the iodide allows manufacturers to lower reaction temperatures and shorten cycle times, which is critical for preventing the thermal degradation of sensitive pharmaceutical intermediates.

Steric Shielding in Medicinal Chemistry

When modifying active pharmaceutical ingredients, the structural bulk of the alkylating agent is paramount. 1-Iodo-3,3-dimethylbutane installs a neohexyl group, which features a highly bulky tert-butyl moiety at the gamma position. This specific architecture provides significant steric shielding compared to linear alternatives like 1-iodohexane [1]. In the development of D-amino acid oxidase (DAAO) inhibitors, the incorporation of this highly branched lipophilic tail dramatically alters the 3D binding profile and increases resistance to metabolic degradation compared to unbranched chains.

Evidence DimensionConformational Bulk / Steric Parameter
Target Compound DataNeohexyl group (High gamma-position steric hindrance)
Comparator Or Baseline1-Iodohexane (Flexible, unbranched n-hexyl chain)
Quantified DifferenceSubstantially larger Taft steric parameter for the neohexyl group
ConditionsStructure-activity relationship (SAR) optimization in API development

Buyers must select this exact branched iodide when the target molecule requires specific steric bulk to achieve target receptor affinity or to block enzymatic degradation pathways.

Asymmetric Metalloradical Catalysis

1-Iodo-3,3-dimethylbutane is the precursor of choice for Co(II)-catalyzed asymmetric cyclopropanations and cross-coupling reactions. Because its weak C-I bond allows for radical generation at room temperature, it preserves the integrity of sensitive chiral catalysts that would otherwise degrade under the harsh conditions required to activate bromides [1].

Organometallic Reagent Manufacturing

In industrial scale-up, this compound is specifically procured to synthesize neohexylmagnesium iodide (Grignard) or neohexylzinc reagents. Its rapid initiation kinetics prevent the dangerous accumulation of unreacted halides, ensuring a safe, reproducible, and highly controllable exothermic metal insertion process [2].

Synthesis of Sterically Hindered APIs

This compound is utilized in the late-stage N-alkylation or O-alkylation of pharmaceutical intermediates, such as D-amino acid oxidase (DAAO) inhibitors. It is selected over linear iodides because the bulky 3,3-dimethylbutyl group imparts critical metabolic stability and specific conformational constraints necessary for high target affinity [3].

XLogP3

3.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types